N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide” is a chemical compound. It’s part of a group of compounds known as phenoxy acetamides . Phenoxy acetamides are often used in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds involves many chemical techniques and computational chemistry applications . For instance, a series of N-phenylacetamide sulphonamides were synthesized, and in this series, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity .作用機序
Target of Action
The primary target of F2267-0215 is plasma kallikrein . Plasma kallikrein is a validated target for the prevention of Hereditary Angioedema (HAE) attacks .
Mode of Action
F2267-0215 is a monoclonal antibody that inhibits the enzymatic activity of plasma kallikrein . It binds to plasma kallikrein more potently and in a different manner than other known inhibitors . The binding of F2267-0215 to plasma kallikrein results in the prevention of the generation of bradykinin .
Biochemical Pathways
The inhibition of plasma kallikrein by F2267-0215 prevents the overproduction of bradykinin , a vasoactive inflammatory mediator . This action disrupts the biochemical pathway leading to the symptoms of HAE, which include pain and unpredictable swelling .
Pharmacokinetics
It is known that f2267-0215 has been designed to be a long-lasting prophylactic treatment . It is a YTE-modified immunoglobulin G1 monoclonal antibody, which suggests it may have enhanced pH-dependent neonatal Fc receptor binding, resulting in a prolonged half-life in vivo .
Result of Action
The result of F2267-0215’s action is the potent inhibition of plasma kallikrein activity, which prevents the generation of bradykinin . This leads to the prevention of HAE attacks, reducing the burden of disease and treatment for people with HAE .
Action Environment
The design of f2267-0215 as a long-lasting prophylactic treatment suggests it may be effective in a variety of environments and conditions .
特性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O3S/c1-15-8-10-17(11-9-15)29(27,28)25-12-3-2-5-16(25)13-21(26)24-14-18-19(22)6-4-7-20(18)23/h4,6-11,16H,2-3,5,12-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVJECFLTPDUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。